molecular formula C13H7BrFNO3 B1384210 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol CAS No. 544704-73-6

7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Cat. No. B1384210
M. Wt: 324.1 g/mol
InChI Key: GGHZQYDERZQJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol is a chemical compound with the formula C13H7BrFNO3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole ring substituted with a bromo group at the 7th position and a 3-fluoro-4-hydroxyphenyl group at the 2nd position . The molecular weight is 324.102 .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H7BrFNO3 and a molecular weight of 324.102 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Analogue in Pain Modulation

7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, as an analogue ERB-041, is significant in pain modulation. ERB-041 is a selective estrogen receptor-beta agonist, effective in preclinical models of chemical-induced and acute inflammatory pain. This suggests potential applications in managing pain associated with inflammation (Leventhal et al., 2006).

Anti-Inflammatory and Cytotoxic Agent

Compounds structurally related to 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol have been investigated for their anti-inflammatory and cytotoxic properties. For example, specific derivatives showed significant anti-inflammatory activity and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines (Thakral et al., 2022).

Fluorescent Probe Development

This compound's derivatives have been explored for their utility in developing fluorescent probes. Specific compounds have demonstrated suitability for sensing amino compounds and distinct fluorescent colors in various applications (Lee et al., 2004).

CCR5 Antagonist Synthesis

In the context of drug development, related compounds have been synthesized as CCR5 antagonists. These compounds, including variants of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, are particularly relevant in creating orally active antagonists for therapeutic applications (Ikemoto et al., 2005).

Sensing pH and Metal Cations

Certain derivatives of this compound have been applied in creating fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity in metal cations highlight their potential in biochemical and environmental sensing applications (Tanaka et al., 2001).

Future Directions

The potential therapeutic applications of similar compounds in the treatment of Acute Myeloid Leukemia suggest a direction for future research . Further studies could explore the efficacy of this compound in similar applications.

properties

IUPAC Name

7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO3/c14-8-4-7(17)5-10-12(8)19-13(16-10)6-1-2-11(18)9(15)3-6/h1-5,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHZQYDERZQJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Reactant of Route 2
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Reactant of Route 3
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Reactant of Route 4
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Reactant of Route 5
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Reactant of Route 6
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Citations

For This Compound
1
Citations
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
New diphenolic azoles as highly selective estrogen receptor-β agonists are reported. The more potent and selective analogues of these series have comparable binding affinities for …
Number of citations: 309 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.